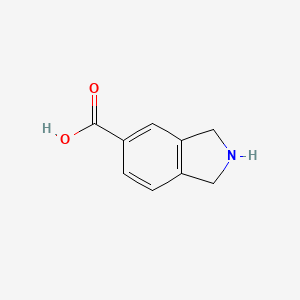

Isoindoline-5-carboxylic acid

Übersicht

Beschreibung

Isoindoline-5-carboxylic acid is a heterocyclic organic compound characterized by an isoindoline core with a carboxylic acid functional group at the 5-position This compound is part of the broader class of isoindoline derivatives, which are known for their diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoindoline-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with phthalic anhydride under acidic conditions. This reaction typically proceeds through the formation of an intermediate amide, which then undergoes cyclization to yield the isoindoline core. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Esterification

Isoindoline-5-carboxylic acid can react with alcohols to form esters, a reaction often catalyzed by acids. This is a typical reaction of carboxylic acids.

Amide Formation

Like other carboxylic acids, this compound can react with amines to form amides. This reaction typically requires activation of the carboxylic acid with a coupling reagent .

Salt Formation

The carboxylic acid group can react with bases to form carboxylate salts. Similarly, the nitrogen atom in the isoindoline ring can form salts with acids. For example, this compound can form this compound hydrochloride .

Protection and Deprotection

The amino group of isoindoline can be protected with a tert-butoxycarbonyl (Boc) group by reacting isoindoline with di-tert-butyl dicarbonate in the presence of a base like triethylamine. The Boc group can be removed under acidic conditions.

Reactions Involving the Isoindoline Ring

- Oxidation: Isoindoline derivatives can undergo oxidation reactions.

- Reduction: Reduction reactions can convert isoindolines into amines or other reduced forms.

- Substitution: The substituents on the isoindoline ring can be modified through various substitution reactions.

Diels-Alder Reactions

Isoindoles can be synthesized via Diels-Alder reactions . Intramolecular Diels-Alder reactions have been used to construct the isoindolinone moiety in complex molecules .

Inhibition of Enzymes

This compound shows potential as an inhibitor of specific enzymes. Studies have focused on the interaction of this compound with biological macromolecules.

Other reactions

- Synthesis of 1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID from 1,2,4-Benzenetricarboxylic acid .

- Electrochemical reduction of cyclic imides at room temperature to provide hydroxylactams and lactams .

- Visible-light-mediated denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones provides 3-substituted isoindolinones .

Wissenschaftliche Forschungsanwendungen

Isoindoline-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: this compound derivatives have shown potential as therapeutic agents in the treatment of various diseases, including cancer and neurological disorders.

Industry: The compound is utilized in the development of dyes, pigments, and polymers due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of isoindoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the isoindoline core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Isoindoline-5-carboxylic acid can be compared with other similar compounds, such as:

Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

Phthalimide: A compound with a similar isoindoline core but different substituents.

Isoindoline-1,3-dione: A compound with a similar core structure but different functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

Chemical Structure and Properties

Isoindoline-5-carboxylic acid has the following structural characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 163.18 g/mol

- Core Structure : It features an isoindoline core, which consists of a fused benzene ring and a five-membered nitrogen-containing ring with a carboxylic acid group at the 5-position.

The unique structure contributes to its potential as a versatile scaffold in drug development, particularly in targeting various biological pathways.

Enzyme Inhibition

IICA has been identified as an inhibitor of several enzymes, showcasing potential therapeutic applications:

- Heparanase Inhibition : Certain derivatives of IICA demonstrate potent inhibition of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. For instance, compounds derived from IICA exhibit IC values ranging from 200 to 500 nM, indicating strong selectivity over human beta-glucuronidase .

- Antimycobacterial Activity : Research indicates that IICA derivatives can enhance the anti-mycobacterial activity against strains of Mycobacterium tuberculosis. Studies have shown that structural modifications can significantly improve efficacy while reducing cytotoxicity .

Antibacterial Activity

IICA and its derivatives have shown promising antibacterial properties:

- Gram-positive and Gram-negative Activity : Compounds based on IICA have been tested against various bacterial strains, demonstrating significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria . Notably, some derivatives exhibit potency superior to established antibiotics like levofloxacin and ciprofloxacin .

Case Studies

- Osteoarthritis Treatment : A recent study explored the use of an isoindoline amide derivative derived from IICA as a potential disease-modifying osteoarthritis drug (DMOAD). The compound showed high potency in inhibiting ADAMTS-4/5 enzymes responsible for cartilage degradation. In vivo studies demonstrated dose-dependent efficacy in rat models of osteoarthritis .

- Antimycobacterial Derivatives : Research on novel isoindoline-based compounds has shown that specific modifications can lead to enhanced anti-mycobacterial activity. For instance, the introduction of various substituents at different positions on the isoindoline core was found to influence both the activity and toxicity profiles significantly .

Comparative Analysis of Related Compounds

The following table summarizes some compounds related to this compound, highlighting their structural features and unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid | Contains a tert-butoxycarbonyl group | Enhanced solubility and stability |

| 2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate | Dicarboxylate structure | Potential for greater reactivity |

| 2-(tert-Butoxycarbonyl)this compound | Similar core structure with additional groups | Improved pharmacokinetic properties |

| 2-tert-Butyl 5-methyl isoindoline-2,5-dicarboxylate | Dicarboxylate structure | Increased biological activity |

The biological activities of IICA are attributed to its ability to interact with biological macromolecules:

- Molecular Docking Studies : Computational studies using molecular docking have elucidated the binding interactions between IICA derivatives and target proteins involved in disease processes. These studies help predict the efficacy and selectivity of new compounds based on their structural features .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to correlate chemical structure with biological activity, providing insights into how modifications can enhance therapeutic potential while minimizing adverse effects .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-isoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)6-1-2-7-4-10-5-8(7)3-6/h1-3,10H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVHWRKMSXVVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611458 | |

| Record name | 2,3-Dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685084-08-6 | |

| Record name | 2,3-Dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.